6-氨基己基 β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

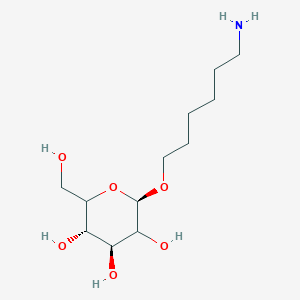

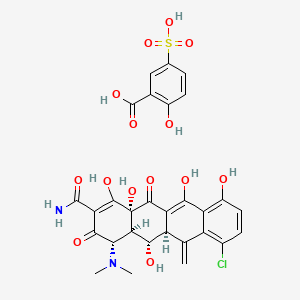

6-Aminohexyl beta-D-glucopyranoside is a compound of interest in the field of carbohydrate chemistry, especially due to its potential applications in creating glycoconjugates through click chemistry and its role in understanding the conformational behavior of glucopyranosides.

Synthesis Analysis

The synthesis of 6-Aminohexyl beta-D-glucopyranoside involves several steps, starting from precursors such as 6-chlorohexanol or 6-azidohexanol. These precursors undergo reactions to introduce the glucopyranoside moiety, ultimately leading to the target compound. Key methodologies include BF3·Et2O-catalyzed reactions and chlorination followed by metal-mediated dehalogenation (Kushwaha, Kováč, & Baráth, 2018).

Molecular Structure Analysis

The molecular structure of 6-Aminohexyl beta-D-glucopyranoside has been analyzed through NMR and MS spectroscopy, revealing insights into its conformational preferences. Studies have shown that the molecule adopts conformations consistent with the gauche conformation of 2-aminoethanol and its acetate salt, with variations observed in the presence of deuterio isotopomers (Kato, Vasella, & Crich, 2017).

Chemical Reactions and Properties

6-Aminohexyl beta-D-glucopyranoside serves as a precursor in various chemical reactions, including the synthesis of cyclic oligosaccharides and the preparation of affinity adsorbents for the purification of carbohydrate-binding proteins. Its functional groups allow for further derivatization and conjugation, making it a versatile tool in glycobiology and synthetic chemistry (Fan & Hindsgaul, 2002); (Chiang, McANDREW, & Barker, 1979).

Physical Properties Analysis

The physical properties of 6-Aminohexyl beta-D-glucopyranoside, such as its crystalline form, melting points, and solubility in various solvents, are crucial for its handling and application in different chemical processes. Its crystallization from crude reaction mixtures and characterization through spectral data provide a basis for its identification and purity assessment (Kushwaha, Kováč, & Baráth, 2018).

Chemical Properties Analysis

The chemical properties of 6-Aminohexyl beta-D-glucopyranoside, including its reactivity towards various reagents, stability under different conditions, and its role as a ligand or substrate in enzymatic reactions, are of particular interest. Its synthesis and application in the preparation of glycoconjugates highlight its functional versatility and importance in biochemical and chemical research (Liu, Fan, & Lee, 2001).

科学研究应用

化学合成与分子生物学应用

糖缀合物的化学合成:功能化糖苷的球三糖类似物的合成,例如 6-氨基己基 α-D-半乳吡喃糖基-(1-->4)-β-D-半乳吡喃糖基-(1-->4)-β-D-吡喃葡萄糖苷,展示了在制备复杂的糖缀合物用于生物学研究中的应用。该合成对于理解碳水化合物介导的生物学过程和开发基于碳水化合物的治疗剂至关重要 (Liu, Fan, & Lee, 2001)。

制备用于点击化学的糖苷:叠氮烷基糖苷的制备和表征(叠氮烷基糖苷是通过点击化学合成氨基对应物和糖缀合物的中间体)对于糖科学方法和应用的开发具有重要意义。这些化合物作为构建具有多种生物活性的糖缀合物的关键工具 (Kushwaha, Kováč, & Baráth, 2018)。

植物化学和植物代谢组学

新型糖苷的分离:从诺丽果(Morinda citrifolia)中分离出新的糖苷,例如 6-O-(β-D-吡喃葡萄糖基)-1-O-辛酰基-β-D-吡喃葡萄糖,突出了在发现具有潜在治疗益处的新型化合物中的应用。这些发现有助于了解药用植物的植物化学多样性和生物活性成分 (Wang 等人,2000)。

面向代谢组学的分离:从拟南芥中分离和阐明化合物的结构,包括花青素和黄酮醇,展示了在植物代谢组学研究中的应用。这种方法有助于构建代谢物标准并促进化学分类比较,这对于植物生物学研究和理解植物生化至关重要 (Nakabayashi 等人,2009)。

属性

IUPAC Name |

(2R,4S,5S)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8?,9-,10+,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNKFVGAEZHVTM-RXUZKVILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747001 |

Source

|

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S,5S)-2-(6-Aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

56981-41-0 |

Source

|

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)